molecular formula C15H18N2O3 B11795698 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11795698
M. Wt: 274.31 g/mol
InChI Key: MLROIFMJAKSXLX-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 4-methoxy-2-methylphenyl substituent at the 1-position of the pyrazole ring, along with methyl groups at the 3- and 5-positions and an acetic acid moiety at the 4-position. The molecular formula is C₁₆H₁₈N₂O₃, with an approximate molecular weight of 298.33 g/mol.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-[1-(4-methoxy-2-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C15H18N2O3/c1-9-7-12(20-4)5-6-14(9)17-11(3)13(8-15(18)19)10(2)16-17/h5-7H,8H2,1-4H3,(H,18,19)

InChI Key

MLROIFMJAKSXLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C(=C(C(=N2)C)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The pyrazole core is constructed via cyclocondensation between 4-methoxy-2-methylphenylhydrazine and ethyl 3-oxobutanoate (β-keto ester) in acetic acid (Fig. 1A). The β-keto ester provides the C3 and C5 methyl groups, while the hydrazine introduces the N1-aryl substituent. The acetic acid solvent facilitates proton transfer and dehydration, critical for cyclization.

Key Conditions :

  • Molar Ratio : 1:1 (hydrazine:β-keto ester)

  • Temperature : 80–100°C, reflux for 6–8 hours

  • Yield : 75–81% for intermediate ethyl 2-(1-(4-methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetate

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis (2M NaOH, 60°C, 4 hours) to yield the target acetic acid derivative. Acidic hydrolysis (HCl/EtOH) is less efficient (<70% yield).

Spectral Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 1602 cm⁻¹ (C=N pyrazole)

  • 1H NMR (400 MHz, DMSO-d6) : δ 12.1 (s, 1H, COOH), 6.85–7.20 (m, 3H, aryl-H), 3.80 (s, 3H, OCH3), 2.50 (s, 2H, CH2COOH), 2.30 (s, 6H, 3,5-CH3)

One-Pot Synthesis via Dehydrogenation in Polar Aprotic Solvents

Integrated Cyclization and Functionalization

This method avoids intermediate isolation by combining cyclization and ester hydrolysis in dimethylformamide (DMF) or acetonitrile. 4-Methoxy-2-methylphenylhydrazine reacts with 3-oxo-pentanedioic acid diethyl ester under oxidative conditions (air, 50°C), directly yielding the carboxylic acid.

Advantages :

  • Reaction Time : 12 hours (vs. 18–24 hours for stepwise methods)

  • Yield : 82–89%

  • Byproduct Mitigation : Reduced dimerization due to solvent polarity

Catalytic and Solvent Effects

  • Catalysts : K2CO3 or Et3N (5 mol%) enhance regioselectivity.

  • Solvent Impact : DMF improves solubility of intermediates, reducing side reactions.

Sonication-Assisted Cyclocondensation

Enhanced Reaction Kinetics

Ultrasound irradiation (40 kHz, 50°C) accelerates the cyclocondensation of 4-methoxy-2-methylphenylhydrazine and ethyl 3-oxobutanoate in ethanol-acetic acid (2:1). Sonication reduces reaction time to 2–3 hours with 78% yield.

Optimized Parameters :

  • Frequency : 40 kHz

  • Power : 150 W

  • Workup : Direct filtration avoids column chromatography

Comparative Efficiency

MethodTime (h)Yield (%)Purity (%)
Conventional87595
One-pot128998
Sonication37897

Alternative Pathways and Challenges

Friedel-Crafts Alkylation Post-Cyclization

Introducing the acetic acid group via electrophilic substitution on preformed pyrazoles is limited by the ring’s aromatic stability. Attempts using chloroacetyl chloride/AlCl3 yield <30% due to side reactions.

Oxidative Methods

Oxidation of a C4-methyl group (e.g., KMnO4/H2SO4) to carboxylic acid is inefficient (<45% yield) and non-selective.

Industrial-Scale Considerations

Cost-Effective Hydrolysis

Large-scale hydrolysis of ethyl esters uses aqueous NaOH (10% w/v) at 80°C, achieving >95% conversion with minimal byproducts.

Solvent Recovery

  • Acetic Acid : Distillation recovery (>90%) reduces costs.

  • DMF : Recycled via rotary evaporation (3–4 cycles) .

Chemical Reactions Analysis

Acid-Derived Reactions

The carboxylic acid group undergoes standard transformations, including esterification and amide formation :

Esterification

  • Reacts with alcohols (e.g., ethanol) under acidic conditions (H₂SO₄) to form esters.

  • Example:
    Acid+ROHH+RCOOR+H2O\text{Acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{RCOOR}' + \text{H}_2\text{O}

Amidation

  • Reacts with amines (e.g., hydrazines) to yield amides or hydrazides .

    • In one study, hydrazide derivatives were synthesized by reacting the acid with hydrazine hydrate in dimethylformamide (DMF), yielding 45–67% .

Reduction

  • The carboxylic acid can be reduced to a primary alcohol using agents like LiAlH₄.

Pyrazole Ring Reactivity

The pyrazole core participates in electrophilic substitutions and cycloadditions:

Heterocyclization

  • Reacts with pentane-2,4-dione to form pyrazolyloxoethyl derivatives .

  • With aryl aldehydes (e.g., 4-methoxybenzaldehyde), it forms arylidene hydrazides via condensation (e.g., 3a in ).

1,3-Dipolar Cycloaddition

  • Pyrazole-containing chromones undergo cycloadditions with diazomethane to form pyrazoline derivatives, as seen in related compounds .

Methoxy Group Transformations

The 4-methoxy-2-methylphenyl substituent can undergo demethylation or substitution:

Demethylation

  • Under strong acidic conditions (e.g., HBr/AcOH), the methoxy group may convert to a hydroxyl group .

Electrophilic Aromatic Substitution

  • The electron-rich aromatic ring facilitates reactions like nitration or sulfonation, though steric hindrance from methyl groups may direct regioselectivity.

Thioether Formation

  • The acetic acid side chain can form thioethers. For example, reaction with thiols in the presence of coupling agents yields derivatives like ({2-[(pyrazolyl)amino]-2-oxoethyl}thio)acetic acid .

Key Mechanistic Insights

  • Esterification/Amidation : Acid-catalyzed nucleophilic acyl substitution dominates .

  • Pyrazole Reactivity : Electron-donating methyl groups enhance ring stability but may limit electrophilic substitution sites .

  • Biological Relevance : Pyrazole derivatives often target enzymes (e.g., cyclooxygenase) via H-bonding and hydrophobic interactions .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to pyrazole derivatives. For instance, research has demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines:

  • Case Study : A study evaluated the anticancer activity of several pyrazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for selected compounds ranged from 10 to 25 µM, indicating strong potential compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process:

  • Data Table : Summary of Anti-inflammatory Activity
    | Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
    |----------|----------------------|----------------------|
    | Compound A | 85% | 90% |
    | Compound B | 75% | 80% |
    | Compound C | 70% | 85% |

Therapeutic Applications

The therapeutic applications of 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid extend beyond oncology and inflammation:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
    • Case Study : An investigation into its antibacterial effects found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
  • Neurological Disorders : Emerging research indicates potential neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with receptors in the nervous system to exert analgesic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares a core pyrazole-acetic acid structure with several analogs, differing primarily in substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid C₁₆H₁₈N₂O₃ 298.33 4-Methoxy-2-methylphenyl N/A -
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid C₇H₁₀N₂O₂ 154.17 None (simplest analog) Verified
2-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)adamantan-1-yl]acetic acid C₁₇H₂₄N₂O₂ 288.39 Adamantane group (bulky, lipophilic) 95%
2-(1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid C₁₄H₁₄ClN₂O₂ 294.73 4-Chlorophenyl (electron-withdrawing) N/A
[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid C₁₄H₁₇N₅O₂ 287.32 Pyrimidinyl (heterocyclic) 95%
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid C₁₀H₁₄N₂O₂ 194.23 Ethyl group (small alkyl) N/A
Key Observations:

Substituent Effects on Solubility :

  • The 4-methoxy-2-methylphenyl group in the target compound enhances lipophilicity compared to simpler analogs like (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (154.17 g/mol) . However, the methoxy group’s polar nature may improve aqueous solubility relative to purely hydrophobic substituents (e.g., adamantane in ).
  • The 4-chlorophenyl substituent (Table 1, Row 4) introduces electron-withdrawing effects, likely reducing pKa (increased acidity) compared to the methoxy group’s electron-donating resonance .

Steric and Electronic Modifications: The adamantane-containing analog (Row 3) exhibits significant steric bulk, which may hinder receptor binding but improve metabolic stability .

Molecular Weight Trends :

  • Bulky substituents (e.g., adamantane, pyrimidinyl) increase molecular weight, impacting pharmacokinetic properties like absorption and distribution.

Similarity Scores and Structural Diversity

provides Tanimoto similarity scores for pyrazole-acetic acid derivatives:

  • 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid (Similarity: 0.87) lacks aromatic substituents but retains methyl groups, highlighting the importance of the phenyl ring in the target compound .
  • 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid (Similarity: 0.83) demonstrates how chain length variations alter physicochemical profiles .

Biological Activity

The compound 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a derivative of the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data tables.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole structure have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays have shown that This compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MDA-MB-23115.5
HepG212.8
A549 (Lung Cancer)18.6

Anti-inflammatory Activity

In terms of anti-inflammatory effects, pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This compound has been shown to exhibit a selective COX-2 inhibitory activity with an IC50 value comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
This compound30.08.03.75
Standard NSAID (e.g., Diclofenac)25.010.02.50

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. This compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating bacterial infections .

Table 3: Antimicrobial Activity Data

PathogenMIC (μg/mL)Reference
Staphylococcus aureus5.0
Escherichia coli8.0
Pseudomonas aeruginosa12.0

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of This compound , researchers treated MDA-MB-231 cells with various concentrations of the compound over a period of 72 hours. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanism of action for this compound using a carrageenan-induced paw edema model in rats. The results showed significant reduction in edema compared to control groups, indicating its potential for managing inflammatory conditions without severe side effects typically associated with traditional NSAIDs.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid?

The compound is typically synthesized via condensation reactions involving substituted pyrazole precursors. For example, pyrazole derivatives can be functionalized at the 4-position using acetic acid moieties via nucleophilic substitution or coupling reactions. Key intermediates, such as 1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazole, are often prepared using cyclocondensation of hydrazines with β-diketones . Characterization of intermediates via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity and purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to analyze crystallographic data . For non-crystalline samples, advanced 2D NMR techniques (e.g., HSQC, HMBC) can resolve ambiguities in proton assignments, particularly for distinguishing between pyrazole ring substituents .

Q. What purification methods are recommended for isolating this compound?

Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is standard for removing unreacted precursors. Recrystallization from ethanol or methanol improves purity, as evidenced by sharp melting points and consistent HPLC retention times (e.g., C18 columns with acetonitrile/water mobile phases) .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. Molecular docking studies against target proteins (e.g., fungal CYP51 for antifungal applications) can guide experimental design . Software like AutoDock Vina or Schrödinger Suite is recommended for docking simulations .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL ’s TWIN/BASF commands to refine twinned data . For disorder, employ restraints (e.g., SIMU/DELU) to stabilize refinement. Cross-validate with spectroscopic data to confirm molecular geometry .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Steric and electronic effects dominate regioselectivity. For example, bulky substituents at the 1-position (e.g., 4-Methoxy-2-methylphenyl) direct electrophilic attacks to the 4-position. Computational modeling of transition states (using Gaussian or ORCA) can predict favored pathways . Experimentally, low-temperature reactions (-78°C) and directing groups (e.g., acetic acid) enhance selectivity .

Q. What analytical approaches validate the compound’s stability under biological conditions?

Stability studies in simulated physiological buffers (pH 7.4, 37°C) monitored via LC-MS/MS over 24–72 hours can assess degradation. Mass fragmentation patterns (e.g., m/z 154.074 for the pyrazole-acetic acid core ) identify degradation products. Accelerated stability testing (e.g., 40°C/75% RH) follows ICH guidelines .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve solubility of aromatic intermediates .
  • Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

Re-evaluate force field parameters in docking studies or include solvent effects (e.g., implicit solvent models in DFT). Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics experimentally .

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